molecular formula C14H9F3I2N2O2 B11102845 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B11102845
M. Wt: 548.04 g/mol
InChI Key: BWZYSGYUHTYNFK-NSCUHMNNSA-N
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Description

4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is a complex organic compound characterized by the presence of iodine, methoxy, trifluoromethyl, and pyrimidinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves multiple steps:

    Formation of the 3,5-diiodo-2-methoxyphenyl group: This can be achieved through iodination of 2-methoxyphenol followed by protection and further iodination.

    Synthesis of the pyrimidinone core: The pyrimidinone core can be synthesized through a condensation reaction involving appropriate precursors.

    Coupling of the two fragments: The final step involves coupling the 3,5-diiodo-2-methoxyphenyl group with the pyrimidinone core under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atoms.

Scientific Research Applications

4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications:

    Medicinal chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Material science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or optical characteristics.

    Biological research: The compound can be used as a probe or marker in biological studies to investigate cellular processes or molecular interactions.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-methylpyrimidin-2(1H)-one
  • 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-thione

Uniqueness

The presence of the trifluoromethyl group in 4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique in its applications and effects.

Properties

Molecular Formula

C14H9F3I2N2O2

Molecular Weight

548.04 g/mol

IUPAC Name

4-[(E)-2-(3,5-diiodo-2-methoxyphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C14H9F3I2N2O2/c1-23-12-7(4-8(18)5-10(12)19)2-3-9-6-11(14(15,16)17)21-13(22)20-9/h2-6H,1H3,(H,20,21,22)/b3-2+

InChI Key

BWZYSGYUHTYNFK-NSCUHMNNSA-N

Isomeric SMILES

COC1=C(C=C(C=C1I)I)/C=C/C2=NC(=O)NC(=C2)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1I)I)C=CC2=NC(=O)NC(=C2)C(F)(F)F

Origin of Product

United States

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